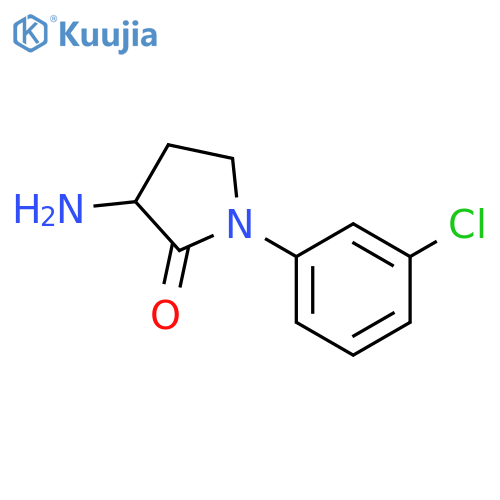

Cas no 1250022-31-1 (3-amino-1-(3-chlorophenyl)pyrrolidin-2-one)

1250022-31-1 structure

商品名:3-amino-1-(3-chlorophenyl)pyrrolidin-2-one

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one

- 2-Pyrrolidinone, 3-amino-1-(3-chlorophenyl)-

-

- インチ: 1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2

- InChIKey: ADMDDEDHCSXWCJ-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CC(Cl)=C2)CCC(N)C1=O

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00989001-1g |

3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 95% | 1g |

¥3808.0 | 2023-04-04 | |

| Enamine | EN300-101275-0.25g |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 95% | 0.25g |

$383.0 | 2023-10-28 | |

| Enamine | EN300-101275-5.0g |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 95% | 5g |

$2235.0 | 2023-06-10 | |

| TRC | A605033-50mg |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 50mg |

$ 185.00 | 2022-06-08 | ||

| Enamine | EN300-101275-5g |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 95% | 5g |

$2235.0 | 2023-10-28 | |

| TRC | A605033-10mg |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 10mg |

$ 50.00 | 2022-06-08 | ||

| A2B Chem LLC | AV43926-2.5g |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 95% | 2.5g |

$1624.00 | 2024-04-20 | |

| Aaron | AR019Z42-5g |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 95% | 5g |

$3099.00 | 2025-02-08 | |

| 1PlusChem | 1P019YVQ-2.5g |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 95% | 2.5g |

$1712.00 | 2025-03-04 | |

| A2B Chem LLC | AV43926-5g |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |

1250022-31-1 | 95% | 5g |

$2388.00 | 2024-04-20 |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1250022-31-1 (3-amino-1-(3-chlorophenyl)pyrrolidin-2-one) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 4964-69-6(5-Chloroquinaldine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量